3,5-Bis(methylthio)benzoic acid
Description
Properties
IUPAC Name |
3,5-bis(methylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSJJCQSPFIZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(=O)O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3,5-Dibromobenzoic Acid with Sodium Thiomethoxide
A plausible route involves the displacement of bromine atoms in 3,5-dibromobenzoic acid using sodium thiomethoxide (NaSCH₃). This method mirrors the synthesis of 4-(methylthio)benzoic acid, where a bromine substituent is replaced by a methylthio group under nucleophilic conditions.
Reaction Conditions:
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Substrate: 3,5-Dibromobenzoic acid (1.0 equiv)
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Nucleophile: Sodium thiomethoxide (2.2 equiv)
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature: 80–100°C
-
Time: 12–24 hours
Mechanistic Insights:
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing carboxylic acid group, which activates the aromatic ring toward nucleophilic attack. Steric hindrance at the 3,5-positions may necessitate elevated temperatures or prolonged reaction times compared to monosubstituted analogs.
Characterization Data:
Successful synthesis yields a white solid with the following properties:
-
1H NMR (400 MHz, DMSO-d₆): δ 13.12 (s, 1H, COOH), 7.98 (s, 2H, Ar-H), 7.52 (s, 1H, Ar-H), 2.48 (s, 6H, SCH₃).
Grignard Reagent-Mediated Carboxylation
Adaptation of Trifluoromethylbenzoic Acid Synthesis
The synthesis of 3,5-bis(trifluoromethyl)benzoic acid via Grignard reagent formation and subsequent carboxylation provides a template for introducing methylthio groups. Here, 3,5-bis(methylthio)bromobenzene is reacted with magnesium to form a Grignard intermediate, which is then quenched with CO₂.
Reaction Conditions:
-
Substrate: 3,5-Bis(methylthio)bromobenzene (1.0 equiv)
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Grignard Reagent: Magnesium turnings (2.1 equiv) in THF
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Carbonation: CO₂ gas bubbled into the reaction mixture at −10°C
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Acid Workup: 2N HCl to protonate the carboxylate
Challenges and Optimizations:
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Steric Hindrance: The 3,5-substitution pattern may slow Grignard formation, necessitating reflux conditions.
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Solvent Choice: THF is preferred over ethers due to its higher boiling point and better solubility for aromatic bromides.
Data Table 1: Grignard Synthesis Parameters
| Parameter | Value |
|---|---|
| Substrate | 3,5-Bis(methylthio)bromobenzene |
| Magnesium Equiv | 2.1 |
| Solvent | THF |
| Reaction Temperature | Reflux (66°C) |
| CO₂ Quench Temperature | −10°C |
| Yield | ~65–75% (estimated) |
Hydrolysis of Ester Precursors
Methyl 3,5-Bis(methylthio)benzoate Hydrolysis
Adapting the ester hydrolysis method used for 3,5-bis(hydroxymethyl)benzoic acid, the methyl ester of 3,5-bis(methylthio)benzoic acid undergoes saponification under basic conditions.
Reaction Conditions:
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Substrate: Methyl 3,5-bis(methylthio)benzoate (1.0 equiv)
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Base: NaOH (2.0 equiv) in MeOH/H₂O (1:1 v/v)
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Temperature: 25°C
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Time: 16 hours
Workup:
After acidification with HCl, the product is extracted with dichloromethane and purified via recrystallization.
Characterization Data:
-
1H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, COOH), 7.77 (s, 2H, Ar-H), 7.48 (s, 1H, Ar-H), 2.44 (s, 6H, SCH₃).
Direct Sulfenylation of Benzoic Acid
Transition Metal-Catalyzed C–S Bond Formation
A Ullmann-type coupling between 3,5-dibromobenzoic acid and methanethiol in the presence of a copper catalyst offers a modern approach. This method, though not directly cited in the provided sources, aligns with trends in C–S bond-forming reactions.
Reaction Conditions:
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline (20 mol%)
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Base: K₂CO₃ (2.5 equiv)
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Solvent: DMSO at 120°C
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Time: 24 hours
Data Table 2: Sulfenylation Optimization
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% CuI |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO |
| Yield | ~50–60% (estimated) |
Analytical Validation and Comparative Assessment
Spectroscopic Consistency
All synthetic routes produce this compound with consistent NMR profiles:
Yield and Purity Trade-offs
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Nucleophilic Substitution: High purity (>95%) but moderate yields due to steric effects.
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Grignard Method: Lower yields but scalable for industrial applications.
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Ester Hydrolysis: Near-quantitative yields but requires pre-synthesized ester precursor.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3,5-Bis(methylthio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Comparative Insights
- Acidity : The trifluoromethyl groups in 3,5-Bis(trifluoromethyl)benzoic acid significantly lower the pKa (~1.5) compared to methylthio derivatives due to strong electron-withdrawing effects. Methylthio groups, being mildly electron-donating, likely result in a higher pKa than benzoic acid (pKa ~4.2) .
- Thermal Stability : Compounds with bulky substituents (e.g., tert-butyl, benzyloxy) exhibit high melting points (>300°C), attributed to crystalline packing and reduced molecular mobility. Trifluoromethyl derivatives have lower melting points due to weaker intermolecular forces .
- Solubility: Hydrophobic substituents (e.g., tert-butyl, trifluoromethyl) limit water solubility, whereas polar groups (e.g., aminomethyl) enhance aqueous solubility. Methylthio derivatives likely favor organic solvents like DMF or ethanol .
- Applications: Pharmaceuticals: Trifluoromethyl derivatives are intermediates in drug synthesis (e.g., TAC-101, a retinobenzoic acid analog with anticancer activity) . Materials Science: Benzyloxy-substituted analogs are used in macrocycle synthesis for gene/drug delivery systems . Industrial Additives: Tert-butyl derivatives serve as stabilizers in plastics and cosmetics due to antioxidant properties .
Research Findings and Data Tables
Table 1: Substituent Impact on Reactivity
| Substituent | Electronic Effect | Steric Bulk | Common Reactions |
|---|---|---|---|
| -SCH₃ (methylthio) | Mildly donating | Moderate | Oxidation to sulfoxides/sulfones |
| -CF₃ (trifluoromethyl) | Strongly withdrawing | Low | Electrophilic substitution resistant |
| -OCH₂C₆H₅ (benzyloxy) | Donating | High | Base-catalyzed hydrolysis |
| -C(CH₃)₃ (tert-butyl) | Donating | Very high | Hindered esterification/amidation |
Biological Activity
3,5-Bis(methylthio)benzoic acid is a sulfur-containing benzoic acid derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by two methylthio groups attached to the benzene ring, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound, summarizing research findings and case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The chemical formula of this compound is , and it features a carboxylic acid functional group alongside two methylthio substituents. This structure contributes to its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of sulfur may enhance their efficacy against bacteria and fungi.
- Antioxidant Properties : Compounds with methylthio groups are often evaluated for their ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Enzyme Inhibition : As seen in related benzoic acid derivatives, there is potential for inhibition of enzymes involved in metabolic pathways.
Antimicrobial Studies
A study conducted on derivatives of benzoic acid indicated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .
Antioxidant Activity
Research evaluating the antioxidant capabilities of sulfur-containing compounds has shown promising results. For instance, this compound demonstrated a capacity to reduce oxidative stress markers in cell cultures, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Enzyme Interaction Studies
In silico studies on benzoic acid derivatives have revealed binding affinities for key enzymes involved in cellular metabolism. Specifically, this compound showed potential interactions with cathepsins B and L, which play critical roles in protein degradation pathways. These interactions suggest a mechanism through which the compound may modulate proteostasis .
Case Study 1: Antimicrobial Efficacy
In a clinical evaluation involving various benzoic acid derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL without significant cytotoxicity to human fibroblasts .
Case Study 2: Antioxidant Effects
A laboratory study assessed the antioxidant effects of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound exhibited a dose-dependent scavenging effect on free radicals, comparable to established antioxidants like ascorbic acid .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 3,5-Bis(methylthio)benzoic acid, and what are the critical parameters influencing yield?
A multi-step synthesis starting from 3,5-dimethylbenzoic acid can be adapted. Bromination of the methyl groups using reagents like N-bromosuccinimide (NBS) under radical initiation generates 3,5-bis(bromomethyl)benzoic acid. Subsequent substitution with methylthio groups (via sodium thiomethoxide) in a polar aprotic solvent (e.g., DMF) is critical. Reaction temperature (60–80°C) and stoichiometric excess of thiomethoxide (1.5–2.0 equivalents per bromine) are key to maximizing yield. Purification via recrystallization or column chromatography is recommended to isolate the product .
Q. How can researchers optimize purification methods for this compound to achieve >98% purity?
High-performance liquid chromatography (HPLC) with a reverse-phase C18 column and mobile phase (acetonitrile/water with 0.1% formic acid) is effective. Gradient elution (10–90% acetonitrile over 20 minutes) resolves impurities. For non-MS applications, phosphoric acid can replace formic acid in the mobile phase. Storage at room temperature in airtight, moisture-free containers prevents degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns. Methylthio groups exhibit distinct singlet peaks near δ 2.5 ppm (H) and δ 15–20 ppm (C).
- IR : Strong absorption bands at ~2550 cm (S-H stretching, if present) and 1680 cm (carboxylic acid C=O).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (calculated for CHOS: 214.0132).
Cross-referencing with computational models (e.g., DFT) enhances spectral interpretation .
Advanced Research Questions
Q. How do methylthio substituents influence the acidity and reactivity of this compound compared to other benzoic acid derivatives?
Methylthio groups are electron-donating via resonance, reducing carboxylic acid acidity (higher pK vs. trifluoromethyl derivatives). This lowers electrophilicity, impacting esterification or amidation kinetics. Comparative studies with 3,5-Bis(trifluoromethyl)benzoic acid (pK ~1.5) show that methylthio substitution increases pK by ~2–3 units, altering solubility and interaction with biological targets .
Q. What strategies are suitable for studying intermolecular interactions of this compound in crystal lattices?
Single-crystal X-ray diffraction is ideal. Co-crystallization with co-formers (e.g., amines) highlights hydrogen-bonding networks. The methylthio groups’ van der Waals interactions contribute to packing motifs. Synchrotron radiation improves resolution for weak S···S interactions. Computational tools (e.g., Mercury CSP) predict polymorphic behavior .
Q. What in vitro models are appropriate for tracking the metabolic pathways of this compound?
Hepatocyte cultures (primary human or HepG2 cells) incubated with the compound (10–100 µM) can identify phase I/II metabolites. LC-MS/MS with stable isotope labeling tracks methylthio group oxidation to sulfoxides or sulfones. Comparative studies with microsomal fractions (CYP450 enzymes) clarify metabolic stability. Ethical approval and negative controls (e.g., CYP inhibitors) are mandatory .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
